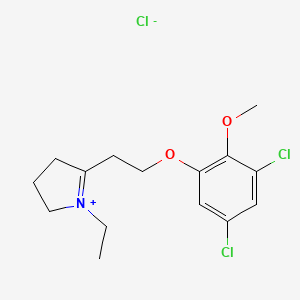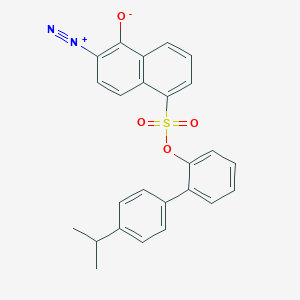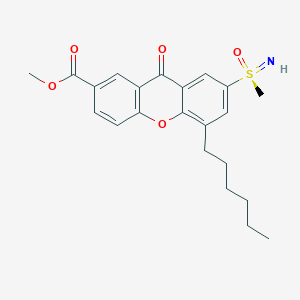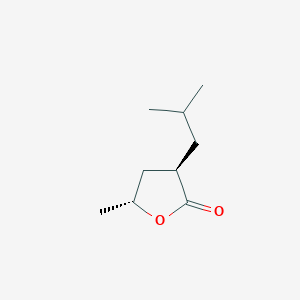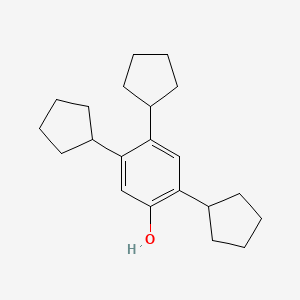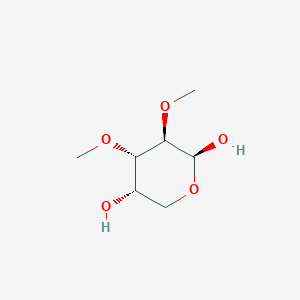
2,3-Di-O-methyl-beta-L-arabinopyranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Di-O-methyl-beta-L-arabinopyranose is a chemical compound with the molecular formula C7H14O5 It is a derivative of arabinose, a five-carbon sugar, where two hydroxyl groups at positions 2 and 3 are replaced by methoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di-O-methyl-beta-L-arabinopyranose typically involves the methylation of beta-L-arabinopyranose. The process begins with the protection of the hydroxyl groups, followed by selective methylation at the 2 and 3 positions. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate. The final step involves deprotection to yield the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale methylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography could be employed to optimize the production process.
化学反应分析
Types of Reactions
2,3-Di-O-methyl-beta-L-arabinopyranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halides or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce alcohols.
科学研究应用
2,3-Di-O-methyl-beta-L-arabinopyranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its role in carbohydrate metabolism and its potential effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism by which 2,3-Di-O-methyl-beta-L-arabinopyranose exerts its effects involves its interaction with specific molecular targets and pathways. The methoxy groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate various biochemical pathways, leading to specific biological effects.
相似化合物的比较
Similar Compounds
- 2-O-methyl-beta-L-arabinopyranose
- 3-O-methyl-beta-L-arabinopyranose
- 2,3-Di-O-methyl-beta-D-arabinopyranose
Uniqueness
2,3-Di-O-methyl-beta-L-arabinopyranose is unique due to the presence of two methoxy groups at specific positions, which can significantly alter its chemical and biological properties compared to its analogs
属性
CAS 编号 |
86117-12-6 |
|---|---|
分子式 |
C7H14O5 |
分子量 |
178.18 g/mol |
IUPAC 名称 |
(2S,3R,4S,5S)-3,4-dimethoxyoxane-2,5-diol |
InChI |
InChI=1S/C7H14O5/c1-10-5-4(8)3-12-7(9)6(5)11-2/h4-9H,3H2,1-2H3/t4-,5-,6+,7-/m0/s1 |
InChI 键 |
BAPQKKJFHFYDMJ-YTLHQDLWSA-N |
手性 SMILES |
CO[C@H]1[C@H](CO[C@@H]([C@@H]1OC)O)O |
规范 SMILES |
COC1C(COC(C1OC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





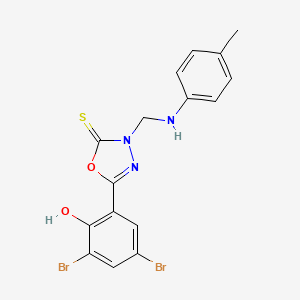

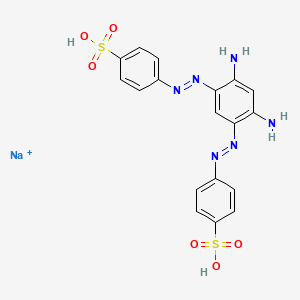
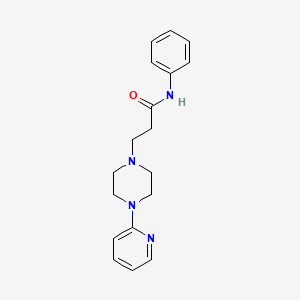
![2,3,5,5',6,6'-Hexahydro-2'-mercapto-2,6,6'-trithioxo[3,3'-BI-4H-thiopyran]-4,4'-dione](/img/structure/B12695598.png)
